molecular formula C20H14N2O2 B11998602 2,3-Diphenylquinoxaline 1,4-dioxide CAS No. 5227-56-5

2,3-Diphenylquinoxaline 1,4-dioxide

Cat. No.: B11998602
CAS No.: 5227-56-5
M. Wt: 314.3 g/mol
InChI Key: NPTPZLXFFOWFIE-UHFFFAOYSA-N
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Description

2,3-Diphenylquinoxaline 1,4-dioxide is a symmetrically substituted quinoxaline derivative that serves as a versatile building block in materials science and a probe in biological studies. This compound is the di-N-oxide of 2,3-diphenylquinoxaline, a structure known for its notable photophysical properties and role as an efficient electron-transporting medium . In the field of renewable energy, this compound and its derivatives demonstrate significant value as photosensitizers. Researchers have effectively incorporated the 2,3-diphenylquinoxaline moiety into the molecular framework of organic dyes for use in p-type dye-sensitized solar cells (p-DSSCs) . These dyes, which feature a donor-acceptor-π-bridge-acceptor (D-A-π-A) architecture, utilize the 2,3-diphenylquinoxaline unit as an auxiliary electron acceptor to enhance the performance of photocathodes based on nickel oxide (NiO), contributing to the development of tandem solar cells and artificial photosynthesis systems . Beyond energy applications, quinoxaline 1,4-di-N-oxide derivatives are extensively investigated for their manifold biological properties, which include potent antimicrobial, antitumoral, and antiprotozoal activities . The biological mode of action is often hypoxia-selective, where the compound acts as a prodrug. Enzymatic reduction under low-oxygen conditions generates reactive radical intermediates that cause oxidative DNA damage and strand cleavage, leading to cell death . This mechanism is similar to that of the clinical anticancer agent Tirapazamine (TPZ). The molecule's electrochemical properties, particularly its reduction potential, are directly correlated with its biological activity . As a standard, this compound is also valuable in spectroscopic and computational studies. Its distinct infrared and Raman spectra, which have been fully characterized, aid in the vibrational analysis of quinoxaline derivatives and in validating computational chemistry models . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5227-56-5

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

4-oxido-2,3-diphenylquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C20H14N2O2/c23-21-17-13-7-8-14-18(17)22(24)20(16-11-5-2-6-12-16)19(21)15-9-3-1-4-10-15/h1-14H

InChI Key

NPTPZLXFFOWFIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C([N+](=O)C3=CC=CC=C3N2[O-])C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 2,3 Diphenylquinoxaline 1,4 Dioxide and Its Precursors

Conventional Synthetic Routes to 2,3-Diphenylquinoxaline (B159395)

The classical approach to synthesizing 2,3-diphenylquinoxaline has long been the cornerstone of its production, relying on straightforward and effective condensation chemistry.

Condensation Reactions of 1,2-Phenylenediamine with Benzil (B1666583) Derivatives

The most common and traditional method for synthesizing 2,3-diphenylquinoxaline is the condensation reaction between an aryl 1,2-diamine, specifically o-phenylenediamine (B120857), and a 1,2-dicarbonyl compound, benzil. scribd.comresearchgate.net This reaction involves a cyclization process where two molecules of water are eliminated, leading to the formation of the quinoxaline (B1680401) ring system. youtube.com

The general procedure involves dissolving benzil in a warm solvent, such as rectified spirit (ethanol), and then adding a solution of o-phenylenediamine in the same solvent. pharmacyinfoline.comyoutube.com The mixture is then heated, typically under reflux, for a period to drive the reaction to completion. ijiset.com Upon cooling and the addition of water to induce precipitation, the crude 2,3-diphenylquinoxaline can be isolated by filtration and purified, usually by recrystallization from aqueous ethanol (B145695). youtube.comslideshare.net This method is known for its reliability and has been a standard laboratory procedure for many years. scribd.com

Optimization of Reaction Parameters: Temperature, Time, and Solvent Selection

The efficiency and yield of the conventional synthesis of 2,3-diphenylquinoxaline are highly dependent on several key parameters. pharmacyinfoline.com Optimizing the reaction temperature and time is critical; for instance, excessive heat can lead to the decomposition of reactants, while insufficient heating time may result in incomplete reactions. pharmacyinfoline.com Conventional methods often require refluxing for about 30 minutes to an hour to achieve good yields. ijiset.comajrconline.org

The choice of solvent also plays a significant role. Polar solvents like ethanol and acetic acid are commonly used as they effectively dissolve the reactants and facilitate the reaction. pharmacyinfoline.com Research has shown that using ethanol or a mixture of ethanol and water can lead to high yields. ijiset.com The purity of the starting materials and controlled cooling during the recrystallization phase are also crucial for minimizing side products and obtaining a pure final product.

Table 1: Comparison of Conventional Synthesis Parameters

Reactants Solvent Temperature Time Yield Reference
o-Phenylenediamine, Benzil Rectified Spirit Water Bath (Warming) 30 min ~99% slideshare.net
o-Phenylenediamine, Benzil Rectified Spirit Reflux 1-1.5 hours 75% ijiset.com
o-Phenylenediamine, Benzil Ethanol Reflux 30 min - ajrconline.org

Green Chemistry Approaches for 2,3-Diphenylquinoxaline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for chemical synthesis. These "green" approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. ijiset.com

Ultrasonic Irradiation Techniques

Ultrasonic irradiation has emerged as a powerful tool in green synthesis, offering significant advantages over conventional heating methods. ijiset.com This technique utilizes the energy of sound waves to create localized hot spots, which can dramatically accelerate reaction rates. nih.gov For the synthesis of 2,3-diphenylquinoxaline, sonicating a mixture of o-phenylenediamine and benzil in ethanol has been shown to produce excellent yields in a fraction of the time required by traditional refluxing. ijiset.comajrconline.org

Studies have demonstrated that ultrasound-assisted synthesis can achieve yields of up to 97-98% in as little as 8 to 15 minutes. ijiset.comajrconline.org This method is not only faster but also often leads to cleaner reactions and simpler work-up procedures, avoiding the need for harmful solvents and minimizing waste. ijiset.comajrconline.org The efficiency of sonochemical synthesis can be further enhanced by the use of catalysts, which can be recycled and reused. ajrconline.org

Mechanochemical Synthesis Protocols

Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, sometimes with a small amount of liquid, represents another effective green chemistry approach. urfu.ru This solvent-free or low-solvent method can lower the activation energy of the reaction, leading to more efficient synthesis. Ball milling is a common technique used in mechanochemical synthesis. urfu.ru This method has been investigated for the synthesis of quinoxaline derivatives and has shown promise in producing high yields under environmentally friendly conditions. urfu.ru

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular and versatile tool for rapid organic synthesis. ajrconline.orgnih.gov By using microwave energy, reactions can be heated rapidly and uniformly, leading to a significant reduction in reaction times compared to conventional heating. ajrconline.org For the synthesis of 2,3-diphenylquinoxaline, microwave irradiation of o-phenylenediamine and benzil, often in a solvent-free system or with a minimal amount of a polar solvent like ethanol, has proven highly effective. researchgate.netscielo.br

This method can produce high yields (90-97%) in as little as three minutes. researchgate.netscielo.br The use of mineral supports like acidic alumina (B75360) can further catalyze the reaction under microwave conditions, enhancing yields. researchgate.netscielo.br The short reaction times and potential for solvent-free conditions make microwave-assisted synthesis an attractive, eco-friendly alternative to traditional methods. ijiset.comnih.gov

Table 2: Comparison of Green Synthesis Methodologies for 2,3-Diphenylquinoxaline

Method Catalyst/Medium Time Yield Reference
Ultrasonic Irradiation None (Ethanol/Water) 8 min 97% ijiset.com
Ultrasonic Irradiation Oxalic Acid (Ethanol) 10 min 81% researchgate.net
Microwave-Assisted Acidic Alumina (Solvent-free) 3 min 80-86% researchgate.netscielo.br
Microwave-Assisted Polar Paste (Solvent-free) 3 min 95% researchgate.net
Microwave-Assisted None (Ethanol) 55 sec 60% ijiset.com
Microwave-Assisted None (Solvent-free) 3-6 min 84-98% researchgate.net

Catalytic Systems in Environmentally Benign Synthesis

The drive towards sustainable chemistry has led to the exploration of various catalysts that minimize environmental impact. These catalysts are often cheaper, less toxic, and more readily available than their traditional counterparts.

Citric Acid: As a non-toxic and biodegradable organic acid, citric acid has been successfully utilized as a catalyst for the synthesis of 2,3-diphenylquinoxaline. In one study, using citric acid in an ethanolic medium resulted in a 94% yield in under a minute. ijiset.com

p-Toluenesulfonic Acid (p-TSA): This organic acid is a highly effective catalyst, particularly in solvent-free conditions. researchgate.netontosight.ai It is a strong acid, comparable to sulfuric acid, which allows it to efficiently catalyze reactions like esterification and, in this case, the condensation to form quinoxalines. ontosight.aitaylorandfrancis.com Research has shown that using p-TSA can lead to high yields in short reaction times, making it a promising option for green synthesis. researchgate.net

Alumina-Supported Heteroacids: These solid acid catalysts represent a significant advancement in heterogeneous catalysis. Their primary advantage lies in their recyclability and ease of separation from the reaction mixture, which reduces waste and simplifies the purification process.

Table 1: Comparison of Catalytic Systems for 2,3-Diphenylquinoxaline Synthesis

Catalyst Solvent Time Yield (%) Reference
Citric Acid Ethanol < 1 min 94 ijiset.com
p-Toluenesulfonic Acid Solvent-free 10 min 90 researchgate.net

Solvent-Free and Aqueous Reaction Media

A key aspect of green chemistry is the reduction or elimination of volatile and toxic organic solvents.

Solvent-Free Conditions: The reaction between o-phenylenediamine and benzil can be carried out by grinding the reactants together, often with a solid catalyst like p-TSA, at room temperature. researchgate.net This mechanochemical approach is not only environmentally friendly but can also be more energy-efficient.

Aqueous Reaction Media: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of 2,3-diphenylquinoxaline has been successfully performed in water, often with the aid of a catalyst. scielo.org.za The low solubility of the product in water can also facilitate its isolation.

Oxidation Strategies for 1,4-Dioxide Formation

The final and critical step in the synthesis of the target compound is the oxidation of the two nitrogen atoms in the quinoxaline ring to form the 1,4-dioxide. This structural modification is known to enhance the biological activity of the molecule. researchgate.netnih.gov

Peroxyacid Treatment (e.g., m-Chloroperbenzoic Acid)

A common and effective method for N-oxidation involves the use of peroxyacids, with meta-chloroperbenzoic acid (m-CPBA) being a frequently used reagent. researchgate.netresearchgate.net The reaction is typically carried out in a solvent such as dichloromethane (B109758). researchgate.netresearchgate.net By controlling the amount of m-CPBA, it is possible to achieve the desired di-N-oxidation to form the 1,4-dioxide. researchgate.netresearchgate.net

Selective N-Oxidation Processes

Achieving selective oxidation of both nitrogen atoms is crucial. The presence of other easily oxidizable functional groups in the molecule can present a challenge. nih.gov Research has focused on developing methods that can selectively target the nitrogen atoms of the heteroaromatic ring. This can involve the use of specific catalysts or a two-step process where the N-oxidation is followed by further transformations. nih.gov

Chemical Transformations and Reactivity of 2,3 Diphenylquinoxaline 1,4 Dioxide

Photochemical Reactions and Pathways

Quinoxaline (B1680401) 1,4-dioxides are notably sensitive to ultraviolet (UV) irradiation, leading to a variety of photoinduced rearrangements. The specific products generated are highly dependent on the structure of the initial compound.

The photolysis of quinoxaline 1,4-dioxides proceeds through complex reaction pathways. Upon UV irradiation, these compounds can undergo rearrangements to yield different products. For instance, studies on 2-substituted quinoxaline 1,4-dioxides have shown that they can isomerize to form 3-oxoquinoxaline 1-N-oxides in high yields when their aqueous solutions are subjected to photolysis. This transformation is a key photochemical pathway for this class of compounds. The reaction is believed to be initiated by the absorption of UV light, which excites the molecule to a higher energy state, facilitating the subsequent intramolecular rearrangements.

A significant process during the photolysis of quinoxaline 1,4-dioxides is deoxygenation. This can occur in a stepwise manner, where the 1,4-dioxide is first reduced to the corresponding 1-monoxide. This deoxygenation is often part of the pathway to other photoproducts. For example, the photoinduced rearrangement of 2-substituted quinoxaline 1,4-dioxides to 3-oxoquinoxaline 1-N-oxides inherently involves a deoxygenation step from the N-oxide pair to a single N-oxide in the final product structure. Derivatives with two electron-withdrawing groups at the 2 and 3 positions have been noted to have a high tendency for deoxygenation of the 1,4-dioxide moiety. nih.gov

The photochemical rearrangements of quinoxaline N-oxides are mechanistically explained by the formation of highly reactive, transient intermediates. For quinoxaline 1,4-dioxides, the formation of an oxaziridine (B8769555) intermediate is a critical step. nih.gov It is proposed that upon photoexcitation, the N-oxide rearranges to a strained three-membered oxaziridine ring. This intermediate is typically unstable and rapidly rearranges to the final product. For example, the isomerization of 2-substituted quinoxaline 1,4-dioxides to 3-oxoquinoxaline 1-N-oxides is understood to proceed via such an oxaziridine intermediate. nih.gov In the case of the related 2,3-diphenylquinoxaline (B159395) N-oxide (the monoxide), photolysis has been shown to yield 2,4-diphenylbenz[d]-3,1,5-oxadiazepine, indicating that seven-membered ring intermediates are also possible in the photochemistry of this heterocyclic system.

Electrophilic Substitution on Peripheral Phenyl Moieties

While the quinoxaline 1,4-dioxide core is electron-deficient, the peripheral phenyl rings can still undergo electrophilic substitution reactions. Research has demonstrated the possibility of functionalizing these phenyl groups directly.

A key example is the sulfochlorination of a phenyl ring in a related derivative. In one study, 3-phenylquinoxaline-2-carbonitrile 1,4-dioxide was treated with chlorosulfonic acid. nih.gov This reaction resulted in the introduction of a chlorosulfonyl group onto the phenyl ring at position 3 of the quinoxaline core. Subsequent treatment with ammonia (B1221849) converted this into a sulfonamide group. nih.gov This successful sulfochlorination demonstrates that the phenyl rings are susceptible to electrophilic attack, providing a pathway for further functionalization.

Table 1: Electrophilic Substitution on a Phenyl Ring of a Quinoxaline 1,4-Dioxide Derivative

Starting Material Reagents Product Reference

Coordination Chemistry and Metal Complexation Potential

The nitrogen atoms of the quinoxaline ring and the oxygen atoms of the N-oxide groups in 2,3-diphenylquinoxaline 1,4-dioxide are potential coordination sites for metal ions. This allows the compound and its derivatives to act as ligands in the formation of metal complexes.

Studies on quinoxaline-1,4-dioxides have revealed their versatility in coordination chemistry. They can act as monodentate or bidentate ligands. For instance, with 3d metal chlorides, quinoxaline-1,4-dioxide can form monomeric complexes. nih.gov In other cases, it can function as a bridging ligand, where one of the N-oxide oxygens bridges adjacent metal ions, or as a bidentate bridging ligand, leading to the formation of polynuclear complexes. nih.gov

Furthermore, quinoxaline derivatives, including 2,3-diphenylquinoxaline, have been used to create complexes with platinum and iridium, which exhibit interesting photoluminescent properties for applications such as organic light-emitting diodes (OLEDs). nih.gov The development of metal-containing chelates is also a promising strategy in the search for new antitumor agents, and quinoxaline-2-carboxylic acid 1,4-dioxide has been shown to coordinate with a variety of metal ions, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov

Table 2: Examples of Metal Complexes with Quinoxaline Derivatives

Ligand Metal Ion(s) Coordination Mode/Complex Type Reference
Quinoxaline-1,4-dioxide Cr(III), Fe(III) Monomeric complexes nih.gov
Quinoxaline-1,4-dioxide Mn(II), Zn(II) Polynuclear with chloro and bidentate OLO ligands nih.gov
2,3-Diphenylquinoxaline (DPQ) Pt(II), Ir(III) Forms complexes like [(DPQ)Pt(acac)] and [Ir(DPQ)2(acac)] for OLEDs nih.gov

Underexplored Post-Synthetic Modifications and Functionalization Reactions (e.g., Catalytic C-H Activation)

While the synthesis of the this compound scaffold is well-established, the exploration of post-synthetic modifications to further functionalize the intact molecule remains an area with significant potential for discovery. Such modifications could unlock new derivatives with tailored properties.

One of the most powerful modern synthetic strategies is catalytic C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds. While the C-H functionalization of quinoxalin-2(1H)-ones has been reported, the direct C-H activation of the peripheral phenyl rings in this compound is not yet extensively documented in the literature. mdpi.com This represents a clear avenue for future research, which could lead to novel structures without the need for pre-functionalized starting materials.

Other advanced synthetic methods, such as the Buchwald-Hartwig amination, have been successfully applied to related 2,3-diphenylquinoxaline derivatives to synthesize donor-acceptor-donor (D-A-D) type molecules with interesting optoelectronic properties. rsc.org Applying such modern cross-coupling reactions to the this compound framework could yield a new library of compounds with potential applications in materials science. The development of these and other post-synthetic modification strategies is crucial for expanding the chemical space and realizing the full potential of this heterocyclic system.

Derivatization Strategies for 2,3 Diphenylquinoxaline 1,4 Dioxide

Introduction of Substituents on the Quinoxaline (B1680401) Core

The quinoxaline core of 2,3-diphenylquinoxaline (B159395) 1,4-dioxide offers several positions for the introduction of functional groups, which can significantly influence the molecule's chemical and biological properties.

Halogenation Reactions

Halogenation is a fundamental strategy for functionalizing the quinoxaline nucleus. For instance, 6-substituted-2,3-diphenylquinoxalines can be prepared by condensing substituted o-phenylenediamines with benzil (B1666583). researchgate.net These quinoxalines can then be oxidized to their corresponding 1,4-di-N-oxides. researchgate.net The presence of halogen atoms on the quinoxaline ring can activate it for further nucleophilic substitution reactions. For example, halogen atoms at the 6-position of quinoxaline-2-carbonitrile 1,4-dioxides are more reactive towards nucleophilic substitution than those at the 7-position. nih.gov This differential reactivity allows for regioselective modifications.

Sulfonylation Reactions

The introduction of sulfonyl groups, such as sulfonyl chlorides and sulfonamides, is another important derivatization strategy. A series of 6(7)-sulfonamido-substituted quinoxaline 1,4-dioxides have been synthesized through the Beirut reaction, starting from the key intermediate 5-sulfonamidobenzofuroxan. nih.gov This reaction often leads to a mixture of 6- and 7-substituted regioisomers, with the 6-sulfonamido derivatives typically predominating. nih.gov The presence of a sulfonamide group has been shown to be favorable for the cytotoxic activity of quinoxaline-2-carbonitrile 1,4-dioxides against various cancer cell lines. rsc.org

Carboxylation and Aldehyde Functionalization

Carboxylic acid and aldehyde functionalities can be introduced into the quinoxaline scaffold to serve as handles for further synthetic transformations. For example, 2,3-diphenylquinoxaline-6-carboxylic acid has been synthesized from the reaction of 3,4-diaminobenzoic acid and benzil. nih.gov This carboxylic acid can be further modified, for instance, by esterification with ethanol (B145695) to produce ethyl 2,3-diphenylquinoxaline-6-carboxylate. nih.gov This ester can then be reacted with hydrazine (B178648) to form 2,3-diphenylquinoxaline-6-carbohydrazide, a precursor for synthesizing various carbohydrazide (B1668358) hybrids. nih.gov

Modification of the 2- and 3-Phenyl Substituents

Modifications to the 2- and 3-phenyl groups of 2,3-diphenylquinoxaline 1,4-dioxide provide another avenue for creating structural diversity. While direct functionalization of these phenyl rings can be challenging, the use of substituted benzils in the initial condensation reaction with o-phenylenediamine (B120857) allows for the introduction of a wide range of substituents. For example, using a benzil derivative with a 4'-chloro substituent leads to the formation of 3-(4'-chloro)phenylquinoxaline-2-carbonitrile-1,4-di-N-oxide.

Synthesis of Pyrido[3,2-b]pyrazine Analogues

The synthesis of fused heterocyclic systems, such as pyrido[3,2-b]pyrazines, represents a significant structural modification of the quinoxaline core. 2,3-diphenylpyrido[3,2-b]pyrazine and its 7-bromo derivative can be synthesized and subsequently oxidized to their corresponding 1,4-di-N-oxides. researchgate.netresearchgate.net These aza-analogs of quinoxalines are of interest for their potential biological activities. The synthesis of these compounds often involves the condensation of 2,3-diaminopyridine (B105623) or its derivatives with benzil.

Regioselective Functionalization Techniques

Regioselective functionalization is crucial for controlling the precise placement of substituents on the quinoxaline ring system. The Beirut reaction, for instance, can exhibit regioselectivity depending on the electronic nature of the substituents on the starting benzofuroxan. Electron-withdrawing groups tend to favor the formation of 6-substituted quinoxaline 1,4-dioxides, while electron-donating groups can lead to a higher proportion of the 7-substituted isomer. nih.gov Furthermore, deprotometalation-trapping reactions using mixed lithium-zinc bases have been employed for the regioselective halogenation of 2,3-diphenylquinoxaline. researchgate.net These methods provide a powerful tool for creating specifically substituted quinoxaline derivatives for various applications.

Spectroscopic and Structural Elucidation of 2,3 Diphenylquinoxaline 1,4 Dioxide and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable tools for identifying functional groups, confirming molecular structures, and investigating the electronic properties of quinoxaline (B1680401) derivatives.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of 2,3-diphenylquinoxaline (B159395) 1,4-dioxide and its derivatives, IR spectra reveal characteristic absorption bands that confirm their structural features.

The IR spectrum of 2,3-diphenylquinoxaline shows characteristic peaks for C=N stretching, C=C stretching of the aromatic rings, and C-H stretching and bending vibrations. For instance, the FTIR spectrum of 2,3-diphenylquinoxaline displays notable bands at approximately 3065, 1441, 1395, and 768 cm⁻¹. ijiset.com Another analysis using a KBr wafer shows peaks at 1615, 1580, and 3336 cm⁻¹. researchgate.net The region around 1400 cm⁻¹ is also considered indicative of the quinoxaline structure. chegg.com

In the case of the 1,4-dioxide derivative, the presence of the N-oxide groups introduces a characteristic N-O stretching vibration. For 6-substituted 2,3-diphenylquinoxaline 1,4-di-N-oxides, this N-O stretching band appears in the region of 899-909 cm⁻¹. researchgate.net

The table below summarizes the key IR absorption bands for 2,3-diphenylquinoxaline and its N-oxide derivative.

Functional GroupWavenumber (cm⁻¹)Compound
Aromatic C-H Stretch30652,3-Diphenylquinoxaline ijiset.com
Aromatic C=C Stretch1441, 13952,3-Diphenylquinoxaline ijiset.com
C-H Bend7682,3-Diphenylquinoxaline ijiset.com
N-O Stretch899-9096-substituted 2,3-diphenylquinoxaline 1,4-di-N-oxides researchgate.net
C=N Stretch1615, 15806-substituted 2,3-diphenylquinoxaline researchgate.net
N-H/O-H Stretch33366-substituted 2,3-diphenylquinoxaline researchgate.net

This table is based on data from published research and provides a general overview of the expected IR absorption regions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,3-diphenylquinoxaline exhibits distinct signals for the aromatic protons. The protons on the quinoxaline ring and the phenyl substituents typically resonate in the downfield region, usually between 7.0 and 8.5 ppm. For example, in a CDCl₃ solvent, the ¹H NMR spectrum of 2,3-diphenylquinoxaline shows multiplets in the ranges of δ 7.33-7.52 and 7.75-8.17 ppm. chemicalbook.com Another study reports signals at δ 7.41-7.53 and 8.01-8.06 ppm. ijiset.com The specific chemical shifts and coupling patterns can be used to assign the signals to individual protons within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2,3-diphenylquinoxaline, the spectrum shows signals for the carbons of the quinoxaline core and the phenyl rings. The carbons attached to the nitrogen atoms (C2 and C3) are typically deshielded and appear at a lower field.

The following table presents representative ¹H and ¹³C NMR data for 2,3-diphenylquinoxaline.

NucleusChemical Shift (δ, ppm)MultiplicitySolvent
¹H7.33-7.52mCDCl₃ chemicalbook.com
¹H7.75-8.17mCDCl₃ chemicalbook.com
¹³C127.7-139.0-DMSO-d₆ rsc.org

Note: The chemical shifts can vary slightly depending on the solvent and the specific derivative.

For derivatives of 2,3-diphenylquinoxaline, such as 6-methyl-2,3-diphenylquinoxaline, additional signals corresponding to the substituent groups are observed. For instance, the methyl protons in this derivative would appear as a singlet in the upfield region of the ¹H NMR spectrum. vixra.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

For 2,3-diphenylquinoxaline, the mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight (282.34 g/mol ). ijiset.comnih.gov The observed molecular ion peak is often at m/z 282. ijiset.comchemicalbook.com An M+1 peak with a significant intensity (around 21.8% of the base peak) is also observed due to the natural abundance of ¹³C. ijiset.com

The fragmentation of 2,3-diphenylquinoxaline under electron ionization (EI) can lead to the formation of various fragment ions. The fragmentation pattern can help to confirm the structure of the molecule. Common fragmentation pathways may involve the loss of small molecules or radicals from the parent ion. A prominent fragment ion is often observed at m/z 281, corresponding to the loss of a hydrogen atom. chemicalbook.com

The table below summarizes the key mass spectral data for 2,3-diphenylquinoxaline.

Ionm/z (Observed)Relative Intensity (%)
[M]⁺282100.0 chemicalbook.com
[M-H]⁺28164.0 chemicalbook.com
[M+H]⁺283.13- ijiset.com

The relative intensities can vary depending on the ionization method and the instrument used.

For 2,3-diphenylquinoxaline 1,4-dioxide, the molecular ion peak would be expected at a higher m/z value due to the addition of two oxygen atoms (molecular weight: 314.34 g/mol ). The fragmentation pattern would likely involve the loss of oxygen atoms or other fragments characteristic of the N-oxide structure.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 2,3-diphenylquinoxaline and its derivatives is characterized by absorption bands corresponding to π-π* and n-π* transitions. For 2,3-diphenylquinoxaline, a strong absorption band is typically observed in the UV region. One study reports a λmax at 292 nm. ijiset.com Another study on a derivative, 6-methyl-2,3-diphenylquinoxaline, shows absorption maxima at approximately 248.50 nm (π-π* transition) and 347.50 nm (n-π* transition). vixra.orgsymbiosisonlinepublishing.com

The absorption profile of this compound is expected to be different from the parent compound due to the influence of the N-oxide groups on the electronic structure. The introduction of these groups can cause a shift in the absorption maxima.

The table below presents the UV-Vis absorption data for 2,3-diphenylquinoxaline and a related derivative.

Compoundλmax (nm)TransitionSolvent
2,3-Diphenylquinoxaline292-- ijiset.com
6-Methyl-2,3-diphenylquinoxaline248.50π-π- vixra.orgsymbiosisonlinepublishing.com
6-Methyl-2,3-diphenylquinoxaline347.50n-π- vixra.orgsymbiosisonlinepublishing.com

The absorption maxima can be influenced by the solvent and the specific substituents on the quinoxaline ring.

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2,3-diphenylquinoxaline has been determined by X-ray diffraction. It crystallizes in the monoclinic space group P2₁/n. researchgate.net The unit cell parameters have been reported as a = 6.0325(3) Å, b = 10.9516(6) Å, c = 22.5985(13) Å, and β = 95.107(2)°. researchgate.net

A key feature of the molecular structure is the orientation of the two phenyl rings relative to the quinoxaline moiety. These rings are twisted out of the plane of the quinoxaline ring, with reported torsion angles of 36.88(5)° and 53.32(4)°. researchgate.net This non-planar conformation is a common feature in related structures and influences the packing of the molecules in the crystal lattice. The packing of 2,3-diphenylquinoxaline in the crystal is characterized by a herringbone motif.

The table below summarizes the crystallographic data for 2,3-diphenylquinoxaline.

ParameterValue
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)6.0325(3) researchgate.net
b (Å)10.9516(6) researchgate.net
c (Å)22.5985(13) researchgate.net
β (°)95.107(2) researchgate.net
Z4 researchgate.net

This data provides a precise three-dimensional picture of the molecule in the solid state.

Analysis of Crystal Packing Motifs (e.g., Herringbone Patterns)

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is a key determinant of a material's properties. For the parent compound, 2,3-diphenylquinoxaline, a classic herringbone packing motif is observed. This arrangement, where molecules are positioned in a way that resembles the bones of a herring fish, is a common packing strategy for aromatic compounds, optimizing intermolecular interactions.

While the herringbone motif is characteristic of the parent 2,3-diphenylquinoxaline, the specific crystal packing of this compound has not been detailed in the reviewed literature. The introduction of the N-oxide functional groups is expected to significantly alter the intermolecular interactions and could lead to different, potentially more complex, packing arrangements. Further crystallographic studies are required to elucidate the precise packing motif of this important derivative.

Torsion Angle Analysis of Phenyl Rings Relative to the Quinoxaline Plane

For 2,3-diphenylquinoxaline, the two phenyl rings are not coplanar with the quinoxaline ring system. Crystallographic data reveals that the phenyl rings are twisted, exhibiting torsion angles of 36.88(5)° and 53.32(4)°. This non-planar conformation is a result of steric hindrance between the hydrogen atoms on the phenyl rings and the quinoxaline core.

In a derivative, 2,3-di-p-tolylbenzo[g]quinoxaline, the two phenyl rings are also twisted relative to the benzoquinoxaline ring system, with dihedral angles of 53.91(4)° and 36.86(6)°. Another example, 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, shows dihedral angles of 78.45(5)° and 35.60(4)° for the chlorophenyl and dimethoxyphenyl rings, respectively, with the quinoxaline unit.

The specific torsion angles for this compound are not available in the surveyed literature. The presence of the N-oxide groups could influence the electronic distribution within the quinoxaline ring and potentially alter the steric and electronic interactions that dictate the preferred orientation of the phenyl rings.

Table 1: Torsion Angles of Phenyl Rings in 2,3-Diphenylquinoxaline and its Derivatives

CompoundTorsion Angle 1 (°)Torsion Angle 2 (°)
2,3-Diphenylquinoxaline36.88(5)53.32(4)
2,3-Diphenylbenzo[g]quinoxaline46.89(3)43.42(3)
2,3-di-p-tolylbenzo[g]quinoxaline53.91(4)36.86(6)
2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline78.45(5)35.60(4)

This table is based on available data for related compounds and highlights the variability in torsion angles depending on the molecular structure. Data for this compound is not currently available.

Intermolecular Interactions in the Solid State

The stability of a crystal lattice is maintained by a network of intermolecular interactions. These non-covalent forces, although individually weak, collectively dictate the crystal's structure and properties.

In the solid state of some quinoxaline derivatives, C-H···π interactions play a significant role in stabilizing the crystal packing. For instance, in 2,3-di-p-tolylbenzo[g]quinoxaline, two such interactions are observed. However, in this particular derivative, no π-π interactions between the aromatic rings are present. In other cases, aromatic rings in similar compounds have been found to form dimeric aggregates through π–π interactions, and these dimers then interact via van der Waals forces.

For 1-nonyl-3-phenylquinoxalin-2-one, the crystal packing is stabilized by C-H···O interactions between neighboring molecules, forming chains. Hirshfeld surface analysis of this compound indicated that the most significant contributions to the crystal packing are from H···H (70.6%), H···C/C···H (15.5%), and H···O/O···H (4.6%) interactions.

The introduction of the polar N-oxide groups in this compound is expected to introduce stronger intermolecular interactions, such as dipole-dipole interactions and potentially C-H···O hydrogen bonds involving the N-oxide oxygen atoms. These interactions would likely play a crucial role in defining the supramolecular architecture of the crystal. A detailed analysis of these interactions awaits the determination of its crystal structure.

Computational and Theoretical Investigations of 2,3 Diphenylquinoxaline 1,4 Dioxide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of quinoxaline (B1680401) derivatives. d-nb.inforesearchgate.net This method offers a balance between computational cost and accuracy, making it ideal for studying the geometries, molecular orbitals, and electronic properties of complex organic molecules.

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For quinoxaline derivatives, this is often achieved using DFT methods such as B3LYP, paired with basis sets like cc-pVDZ or 6-311++G(d,p). d-nb.inforesearchgate.net These calculations help to refine bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. The resulting optimized structure provides a fundamental basis for all further property calculations. For instance, the structure of 2,3-diphenylquinoxaline (B159395) 1,4-dioxide consists of a central, planar quinoxaline ring, with two phenyl groups attached at the 2 and 3 positions and N-oxide groups at the 1 and 4 positions. ontosight.ai The orientation of the phenyl rings relative to the quinoxaline core is a key geometrical parameter determined through optimization.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior and reactivity. masterorganicchemistry.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. researchgate.netwuxiapptec.com

Studies on quinoxaline 1,4-dioxide derivatives have employed DFT (B3LYP/6-311++G(d,p)) and Hartree-Fock (HF) methods to calculate these energy levels. researchgate.net A small HOMO-LUMO gap suggests a molecule is more reactive. researchgate.net For example, in a series of substituted quinoxaline 1,4-dioxides, the calculated energy gaps were found to be significantly smaller than that of urea, indicating higher reactivity. researchgate.net

The distribution of HOMO and LUMO orbitals across the molecular structure reveals regions that are electron-rich and electron-poor. In derivatives of 2,3-diphenylquinoxaline, DFT calculations have shown that the HOMO and LUMO levels are often delocalized over the molecular backbone, which is a desirable characteristic for materials with good charge transport properties. d-nb.inforesearchgate.net

Calculated Molecular Orbital Energies (in eV) for Quinoxaline Derivatives
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Derivative 6*B3LYP/cc-pVDZ-5.60-3.042.56 researchgate.net
Derivative 7**B3LYP/cc-pVDZ-5.83-3.162.67 researchgate.net

*Derivative 6: 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid

**Derivative 7: 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid

The energies of the frontier orbitals provide direct estimates of fundamental electronic properties. According to Koopmans' theorem, the energy of the HOMO is an approximation of the negative of the ionization potential (IP), while the energy of the LUMO approximates the negative of the electron affinity (EA).

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Therefore, DFT calculations of HOMO and LUMO energies are frequently used to predict the ease with which a molecule will lose or gain an electron. For instance, the calculated HOMO and LUMO energies for certain 2,3-diphenylquinoxaline derivatives suggest they possess good semiconducting properties and can function as bipolar materials, capable of transporting both holes and electrons. d-nb.inforesearchgate.net

Time-Dependent DFT (TD-DFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, making it particularly useful for predicting optical characteristics like UV-Vis absorption spectra. wu.ac.th By simulating how the electron density responds to time-dependent electromagnetic fields, TD-DFT can calculate the energies of electronic transitions from the ground state to various excited states.

This technique has been successfully applied to quinoxaline derivatives to predict their absorption spectra. wu.ac.th For example, investigations on quinoxaline-2,3-dione derivatives using TD-DFT combined with a polarizable continuum model (PCM) to account for solvent effects were able to accurately forecast the excitation energies and spectroscopic behavior of the molecules. wu.ac.th Theoretical UV-Vis spectra generated for 2,3-diphenylquinoxaline derivatives have shown wide absorption peaks corresponding to π-π* transitions and intramolecular charge-transfer processes. researchgate.net These theoretical predictions are often in good agreement with experimental measurements, validating the computational approach. researchgate.net

Molecular Dynamics Simulations and Conformation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While MD simulations are extensively used to analyze the conformational behavior of large biological systems, such as protein-ligand interactions, mdpi.com specific studies focusing on the conformational dynamics of 2,3-diphenylquinoxaline 1,4-dioxide are not prominently featured in the searched literature. Such simulations could, in principle, provide valuable information about the flexibility of the molecule, the rotational freedom of the phenyl groups, and how its conformation changes in different solvent environments.

Quantum Chemical Characterization of Reactivity Descriptors

Beyond the frontier orbitals, DFT calculations can be used to determine a range of quantum chemical parameters that act as descriptors of a molecule's reactivity. These descriptors arise from conceptual DFT and provide a quantitative basis for understanding and predicting chemical behavior. For quinoxaline 1,4-dioxide derivatives, several of these descriptors have been investigated. researchgate.net

Key reactivity descriptors include:

Absolute Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. A larger HOMO-LUMO gap corresponds to a harder molecule.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electronic structure can be modified.

Global Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

Advanced Applications in Materials Science

Organic Electronic Devices

Phosphorescent Emitters in Polymer Light-Emitting Diodes (PLEDs)

Charge Transport Characteristics in Organic Semiconductor Systems

There is an absence of published data on the charge transport characteristics, such as electron or hole mobility, for 2,3-Diphenylquinoxaline (B159395) 1,4-dioxide. Such studies are crucial for determining a compound's suitability for use in organic semiconductor systems, but they have not been reported for this specific molecule.

The quinoxaline (B1680401) core is known for its electron-withdrawing nature, making its derivatives promising candidates for use in organic solar cells. rsc.org Derivatives of 2,3-diphenyl-substituted quinoxaline have been synthesized and used as the central acceptor unit in donor-acceptor type molecules for OSCs. rsc.org However, there is no available research that extends this application to 2,3-Diphenylquinoxaline 1,4-dioxide.

Photovoltaic Systems and Organic Solar Cells (OSCs)

Role as Electron-Withdrawing Units

The electron-withdrawing properties of the quinoxaline structure are a key feature for its use in photovoltaics. rsc.org In principle, the addition of two N-oxide groups would further enhance the electron-accepting nature of the quinoxaline core. However, no studies have been published that characterize or utilize this compound specifically for its electron-withdrawing capabilities in the context of OSCs.

Contributions to Power Conversion Efficiency

As there are no reports of this compound being incorporated into organic solar cells, no data exists on its potential contributions to power conversion efficiency (PCE). Research on other quinoxaline-based small molecules has shown promising PCE values, but these findings are not directly applicable to the 1,4-dioxide derivative. rsc.org

Development of Fluorescent and Electroluminescent Materials

The development of fluorescent and electroluminescent materials is a cornerstone of modern display and lighting technology. Quinoxaline derivatives are well-regarded for these applications due to their inherent electronic and photophysical properties. While specific photoluminescence data for this compound is not extensively documented in experimental literature, computational studies and research on closely related compounds provide significant insights into its potential.

Computational studies using Density Functional Theory (DFT) at the B3LYP level have been conducted on 2,3-diphenylquinoxaline N,N'-dioxide (DPQDO), another name for this compound. researchgate.net These theoretical investigations predict a non-planar structure with nearly C2 symmetry, which has significant implications for its photophysical behavior, influencing factors like solubility and intermolecular interactions in the solid state. researchgate.net

The electroluminescent potential of the 2,3-diphenylquinoxaline scaffold is more evident in the performance of its derivatives in Organic Light-Emitting Diodes (OLEDs). Iridium(III) complexes incorporating substituted 2,3-diphenylquinoxaline ligands have been synthesized and shown to be highly efficient pure-red emitting materials for electrophosphorescent OLEDs. researchgate.net These complexes achieve excellent photoluminescence quantum efficiencies, ranging from 50-79% in dichloromethane (B109758) solution, and their emission wavelengths in thin films are in the desirable deep-red range of 653-671 nm. researchgate.net

Furthermore, derivatives like Bis-(2,3-diphenylquinoxaline) (DDPQL) have been successfully utilized as an electron-transporting layer in OLEDs. Devices constructed with DDPQL have demonstrated impressive performance metrics, underscoring the utility of the 2,3-diphenylquinoxaline core in multilayered optoelectronic device architectures. researchgate.net

Table 1: Performance of OLEDs Incorporating 2,3-Diphenylquinoxaline Derivatives

Derivative/Complex Role in OLED Max. Brightness (cd/m²) Max. Current Efficiency (cd/A) External Quantum Efficiency (%) Emission Color/Wavelength (nm)
Iridium(III) Complexes with DPQx derivative ligands Emitter (Dopant) Not Specified Not Specified 1.92% (for DDPQL device) Deep-Red (653-671)
Bis-(2,3-diphenylquinoxaline) (DDPQL) Electron-Transport Layer 12,100 4.97 1.92 Not Specified

This table presents data for derivatives of 2,3-diphenylquinoxaline as reported in the literature. researchgate.net

Integration into Polymer Matrices for Optoelectronic Applications

The integration of functional organic molecules into polymer matrices is a critical strategy for fabricating large-area, flexible, and cost-effective optoelectronic devices. This approach combines the processability of polymers with the specific electronic or optical properties of the embedded small molecule.

A clear example of this integration is the use of a 2,3-diphenylquinoxaline derivative, specifically 2,3-diphenylquinoxaline-4′,4″-dioxytriethylene glycol (PQTEG), as an ionophore in a Poly(vinyl chloride) (PVC) matrix. researchgate.net This created a highly selective and sensitive potentiometric sensor. While this application is for chemical sensing rather than optoelectronics, it demonstrates the successful incorporation of a complex quinoxaline derivative into a common polymer, maintaining its functional properties. The resulting polymer membrane is robust, with a long operational lifetime of at least 55 days. researchgate.net

Table 2: Characteristics of a PQTEG-based PVC Polymer Membrane Sensor

Parameter Value
Polymer Matrix Poly(vinyl chloride) (PVC)
Active Component 2,3-diphenylquinoxaline-4′,4″-dioxytriethylene glycol (PQTEG)
Linear Dynamic Range 1.0×10⁻⁶–1.0×10⁻² M
Nernstian Slope 29.9 mV/decade
Detection Limit 6.7×10⁻⁷ M
Response Time < 15 s
Operational pH Range 4.1–8.9
Lifetime ≥ 55 days

This table highlights the performance of a sensor based on a 2,3-diphenylquinoxaline derivative integrated into a PVC polymer matrix. researchgate.net

In the broader context of optoelectronics, research has focused on creating conjugated polymers that incorporate the quinoxaline moiety directly into their backbone. Copolymers of pyrazino[2,3-g]quinoxaline (B3350192) and bithiophene have been developed for use in organic thin-film transistors (OTFTs). These materials exhibit ambipolar transport characteristics, with electron mobilities reaching up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹, demonstrating their potential for use in complex electronic circuits.

Another relevant area is the use of macrocyclic polymers to improve the properties of quinoxaline 1,4-dioxides. To overcome the poor aqueous solubility of many quinoxaline 1,4-dioxides (QDOs), which can limit their effectiveness in biological applications, complexation with 2-hydroxypropyl-β-cyclodextrin (HPCD) has been explored. bau.edu.lb This host-guest chemistry approach, using a polymer-like macrocycle, enhances solubility and bioavailability, showcasing another method of effectively integrating QDOs into larger molecular systems. bau.edu.lb

Q & A

Q. What are the primary synthetic methodologies for 2,3-diphenylquinoxaline 1,4-dioxide, and how do they differ in efficiency?

The compound is typically synthesized via condensation of o-phenylenediamine with α-diketones (e.g., benzil) under thermal or mechanochemical conditions. Solution-phase synthesis involves refluxing in ethanol or methanol, yielding ~70–85% purity . Mechanochemical ball milling offers a solvent-free alternative, achieving >90% conversion in 60 minutes with reduced activation energy, as demonstrated by kinetic HPLC monitoring . Key parameters include stoichiometric ratios (1:1 for diamine:diketone) and post-reaction purification via ethanol recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray diffraction (XRD): Resolves planar quinoxaline rings and hydrogen-bonded networks (e.g., O–H⋯O interactions forming R2<sup>2</sup>(10) motifs) .
  • FT-IR: Identifies N-oxide stretching (1240–1280 cm⁻¹) and aromatic C–H vibrations (3050–3100 cm⁻¹) .
  • NMR: <sup>1</sup>H NMR shows aromatic proton splitting (δ 7.2–8.5 ppm), while <sup>13</sup>C NMR confirms carbonyl (C=O) at ~160 ppm .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations reveal frontier molecular orbitals (HOMO-LUMO gaps ~3.2 eV), indicating charge-transfer capabilities suitable for optoelectronic applications. The quinoxaline core exhibits electron-withdrawing behavior, while phenyl groups enhance π-conjugation. Solvent effects (e.g., ethanol) polarize the N-oxide moiety, increasing dipole moments to ~5.2 D .

Q. What mechanistic insights explain the redox-activated cytotoxicity of quinoxaline 1,4-dioxides?

Under hypoxic conditions, the N-oxide group undergoes bioreduction (via NADPH cytochrome P450 reductase), generating reactive oxygen species (ROS) that induce DNA strand breaks. Structure-activity relationships (SARs) show that electron-withdrawing substituents (e.g., –NO2) enhance redox potentials, increasing cytotoxicity by 30–50% compared to unsubstituted analogs .

Q. How can reaction kinetics under mechanochemical conditions be optimized for scalable synthesis?

Ball milling kinetics follow a pseudo-first-order model (k = 0.05 min⁻¹ at 25 Hz). Particle size reduction (<50 µm) and milling media (stainless steel vs. zirconia) impact energy transfer efficiency. Post-milling thermal treatment (60°C for 2h) ensures complete cyclization, achieving >95% yield .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity data?

Discrepancies in MIC values (e.g., 8–64 µg/mL against E. coli) arise from strain-specific resistance or assay conditions. Standardized protocols (CLSI guidelines) using Mueller-Hinton agar and controlled inoculum size (1–5 × 10⁵ CFU/mL) improve reproducibility. Synergy studies with β-lactams (FIC index ≤0.5) suggest combinatorial therapeutic potential .

Methodological Challenges

Q. How can solvent effects be mitigated in crystallizing this compound?

Ethanol recrystallization often yields microcrystalline aggregates. Slow evaporation from DMF/water (1:3 v/v) at 4°C produces single crystals suitable for XRD. Hydrogen-bond donors (e.g., –OH) stabilize lattice packing, reducing defects .

Q. What computational models predict the compound’s photostability in photovoltaic applications?

Time-Dependent DFT (TD-DFT) simulations at the B3LYP/6-311+G(d,p) level correlate UV-Vis spectra (λmax ~380 nm) with π→π* transitions. Anti-aggregation effects from 2,3-diphenyl substituents reduce exciton quenching, improving device efficiency (PCE >12% in porphyrin-sensitized solar cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.